CC4

Descripción general

Descripción

Tetracloruro de carbono, también conocido como tetraclorometano, es un compuesto químico con la fórmula CCl₄. Es un líquido incoloro con un olor dulce similar al cloroformo. Históricamente, se usó ampliamente como agente de limpieza, refrigerante y en extintores de incendios. debido a su toxicidad y impacto ambiental, su uso se ha reducido significativamente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El tetracloruro de carbono se produce típicamente por la cloración del metano. La reacción implica los siguientes pasos:

Cloración de Metano: El metano reacciona con gas cloro en presencia de luz ultravioleta o a altas temperaturas para formar una mezcla de metanos clorados, incluido el tetracloruro de carbono. [ \text{CH}4 + 4\text{Cl}_2 \rightarrow \text{CCl}_4 + 4\text{HCl} ]

Purificación: La mezcla resultante se purifica luego mediante destilación para aislar el tetracloruro de carbono.

Métodos de Producción Industrial

La producción industrial de tetracloruro de carbono implica el mismo proceso de cloración, pero a mayor escala. La reacción se lleva a cabo en un reactor de cloración, y el producto se purifica utilizando columnas de destilación para lograr la pureza deseada {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones

El tetracloruro de carbono experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Reacciona con agua para formar dióxido de carbono y ácido clorhídrico. [ \text{CCl}4 + 2\text{H}_2\text{O} \rightarrow \text{CO}_2 + 4\text{HCl} ]

Reducción: Puede reducirse a cloroformo (CHCl₃) usando zinc y ácido clorhídrico. [ \text{CCl}_4 + \text{Zn} + 2\text{HCl} \rightarrow \text{CHCl}_3 + \text{ZnCl}_2 ]

Sustitución: Sufre reacciones de sustitución nucleofílica con varios nucleófilos.

Reactivos y Condiciones Comunes

Hidrólisis: Agua, típicamente en condiciones ácidas o básicas.

Reducción: Zinc y ácido clorhídrico.

Sustitución: Varios nucleófilos como iones hidróxido, amoníaco o aminas.

Productos Principales

Hidrólisis: Dióxido de carbono y ácido clorhídrico.

Reducción: Cloroformo y cloruro de zinc.

Sustitución: Depende del nucleófilo utilizado, resultando en varios productos sustituidos.

Aplicaciones Científicas De Investigación

El tetracloruro de carbono tiene varias aplicaciones en la investigación científica:

Solvente: Se utiliza como solvente en química orgánica debido a su naturaleza no polar.

Reactivo: Se emplea en la síntesis de otros productos químicos.

Compuesto Modelo: Se utiliza en estudios toxicológicos para comprender los mecanismos de daño hepático.

Espectroscopia: Se utiliza como solvente en espectroscopia infrarroja debido a su transparencia en la región IR.

Mecanismo De Acción

El tetracloruro de carbono ejerce sus efectos tóxicos principalmente a través de la formación de radicales libres. Cuando es metabolizado por el hígado, forma radicales triclorometilo (CCl₃•), que pueden causar peroxidación lipídica y dañar las membranas celulares. Esto lleva a la muerte celular y daño hepático {_svg_3}.

Comparación Con Compuestos Similares

Compuestos Similares

Cloroformo (CHCl₃): Similar en estructura pero menos tóxico.

Diclorometano (CH₂Cl₂): Menos tóxico y se utiliza como solvente.

Tetracloroetileno (C₂Cl₄): Se utiliza como solvente y en la limpieza en seco.

Unicidad

El tetracloruro de carbono es único debido a su alta toxicidad y capacidad para formar radicales libres, lo que lo convierte en un potente hepatotoxina. Su uso se ha eliminado en gran medida debido a estas propiedades .

Actividad Biológica

CC4, a compound recognized for its selective partial agonist activity at the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs), has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of nicotine addiction. This article delves into the biological activity of this compound, presenting detailed findings from various studies, case analyses, and relevant data tables.

Chemical Profile

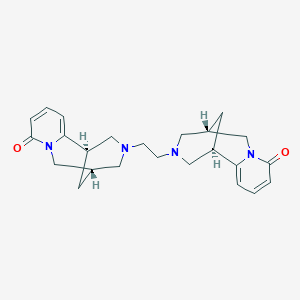

- Chemical Name : (1 R,5 S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1 R,5 S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2 H-pyrido[1,2-a][1,5]diazocin-3(4 H)-yl]ethyl]-1,5-methano-8 H-pyrido[1,2-a][1,5]diazocin-8-one

- Purity : ≥98%

- Affinities :

Biological Activity

This compound exhibits significant biological activity through its action on nAChRs. Its role as a partial agonist at α4β2 and α6β2 receptors is particularly noteworthy:

- Dopamine Release : In vitro studies demonstrate that this compound stimulates dopamine release from striatal slices, indicating its potential influence on dopaminergic pathways associated with reward and addiction .

- Behavioral Effects : In vivo experiments have shown that this compound attenuates nicotine-induced self-administration and conditioned place preference in rat models. This suggests that this compound may reduce the reinforcing effects of nicotine and could be beneficial in treating nicotine dependence .

Case Studies

Several studies have investigated the effects of this compound on nicotine addiction:

-

Study on Nicotine Self-Administration :

- Objective : To evaluate the efficacy of this compound in reducing nicotine self-administration in rats.

- Findings : Rats administered this compound showed a significant reduction in the number of nicotine infusions compared to control groups. This supports the hypothesis that this compound can mitigate addictive behaviors associated with nicotine .

-

Conditioned Place Preference Study :

- Objective : To assess the impact of this compound on conditioned place preference induced by nicotine.

- Results : Administration of this compound prior to conditioning sessions resulted in a reduced preference for the nicotine-paired environment, indicating its potential as a therapeutic agent for addiction .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

This compound's mechanism involves its selective activation of nAChRs, particularly at the α4β2 and α6β2 subtypes. This selective binding profile may contribute to its ability to modulate dopaminergic signaling pathways without eliciting full agonist effects that could lead to dependence or adverse effects associated with full agonists.

Q & A

What methodological frameworks (e.g., PICO, FINER) are optimal for formulating research questions on CC4's therapeutic mechanisms?

To ensure rigor, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of this compound-related questions. For mechanistic studies, integrate PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, such as:

- Population : CEACAM5-expressing colorectal cancer xenografts.

- Intervention : this compound administration.

- Comparison : Untreated or IgG control groups.

- Outcome : Tumor volume reduction, ADCC activity.

- Time : Longitudinal monitoring (e.g., 8-hour imaging to 30-day tumor growth).

This ensures specificity and reproducibility in experimental design .

Q. How can researchers validate this compound's specificity for CEACAM5 in preclinical models?

A three-step validation protocol is recommended:

Immunoprecipitation and Western Blot : Use whole-cell lysates (e.g., LS174T colorectal cells) to confirm this compound binds CEACAM5 .

Proteomic Analysis : Perform tryptic digestion and mass spectrometry to identify peptide sequences unique to CEACAM5 (e.g., peptides 1-4 in Figure 1F of ).

In Vivo Targeting : Inject Cy5-labeled this compound into tumor-bearing mice and monitor accumulation via fluorescence imaging (tumor/skin contrast ≥4 within 48 hours validates specificity) .

Q. What advanced statistical methods are critical for analyzing this compound's tumor suppression efficacy in vivo?

- Longitudinal Data Analysis : Use mixed-effects models to assess tumor growth trajectories in nude mice treated with this compound vs. controls.

- Error Bar Interpretation : Calculate standard deviation for tumor volume measurements (e.g., LS174T xenografts) to quantify variability.

- Survival Analysis : Apply Kaplan-Meier curves for time-to-tumor progression endpoints.

Raw data should be archived in appendices, with processed data (e.g., mean ± SD) presented in tables or graphs .

Q. How should researchers resolve contradictions in this compound's efficacy data across different cancer cell lines?

- Hypothesis Testing : Compare this compound binding affinity (e.g., via flow cytometry) across CEACAM5-positive (LS174T, A549) vs. negative cell lines.

- Meta-Analysis : Aggregate data from multiple studies (e.g., tumor volume, ADCC activity) to identify outliers or confounding variables.

- Replication Studies : Repeat experiments under standardized conditions (e.g., identical antibody concentrations, imaging protocols) to confirm reproducibility .

Q. What ethical considerations apply to this compound studies involving animal models?

- 3Rs Compliance : Follow Replacement, Reduction, Refinement principles. For xenografts, use the minimum number of mice required for statistical power (e.g., n=8/group).

- Humane Endpoints : Define tumor size thresholds (e.g., 1.5 cm³) for euthanasia to prevent undue suffering.

- Institutional Approval : Obtain IACUC approval for protocols detailing anesthesia, dosing, and monitoring .

Q. How can this compound's ADCC (Antibody-Dependent Cellular Cytotoxicity) activity be quantified in vitro?

- Co-Culture Assays : Incubate this compound-bound cancer cells with NK cells and measure cytotoxicity via lactate dehydrogenase (LDH) release.

- Flow Cytometry : Use CD107a staining to quantify NK cell degranulation.

- Dose-Response Curves : Titrate this compound concentrations (0.1–10 µg/mL) to establish EC₅₀ values .

Q. What are the limitations of using this compound in combination therapies with checkpoint inhibitors?

- Synergy Testing : Design factorial experiments (e.g., this compound + anti-PD1) to assess additive vs. synergistic effects on tumor regression.

- Immune Profiling : Use single-cell RNA sequencing to identify changes in tumor-infiltrating lymphocytes post-treatment.

- Toxicity Monitoring : Track liver enzymes and cytokine storms in dual-therapy cohorts .

Q. How should researchers address batch-to-batch variability in this compound production?

- Quality Control : Implement SDS-PAGE and size-exclusion chromatography to verify antibody purity (>95%).

- Binding Affinity Assays : Use surface plasmon resonance (SPR) to confirm consistent KD values across batches.

- Bioactivity Testing : Standardize in vitro ADCC assays as a release criterion .

Q. What cross-disciplinary methodologies enhance this compound's translational potential?

- Bioinformatics : Integrate TCGA data to correlate CEACAM5 expression with patient survival in colorectal cancer.

- Nanoparticle Conjugation : Explore this compound-loaded liposomes for improved tumor penetration.

- Clinical Trial Design : Use adaptive Phase I/II trials to optimize dosing based on preclinical PK/PD models .

Q. How can conflicting data on this compound's off-target effects be systematically evaluated?

- Toxicogenomics : Perform RNA-seq on non-tumor tissues (e.g., liver, spleen) post-CC4 treatment.

- Cross-Reactivity Screening : Test this compound against human tissue microarrays to identify non-CEACAM5 targets.

- Dose Escalation Studies : Identify no-observed-adverse-effect levels (NOAEL) in primate models .

Propiedades

IUPAC Name |

(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXDAVFCJPDCNA-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099002 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-02-4 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 492-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.